molecular formula C24H27ClO4 B11641322 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11641322
M. Wt: 414.9 g/mol
InChI Key: KZDXLKAEBWPKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

The synthesis of 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The hexyl group can be introduced via alkylation using hexyl halides in the presence of a base.

    Etherification: The methoxybenzyl group can be attached through an etherification reaction using methoxybenzyl chloride and a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one include other chromenone derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

  • 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
  • 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H27ClO4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClO4/c1-4-5-6-7-11-19-16(2)20-13-21(25)23(14-22(20)29-24(19)26)28-15-17-9-8-10-18(12-17)27-3/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

KZDXLKAEBWPKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.